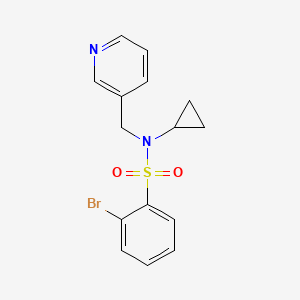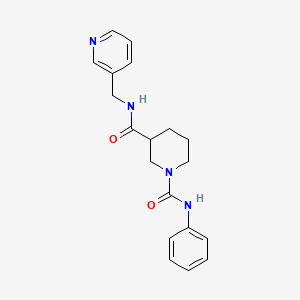
2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula C17H17BrN2O2S and has a molecular weight of 401.3 g/mol. It is a white to off-white powder that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
作用機序
The mechanism of action of 2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide involves the inhibition of PKC theta. This compound binds to the ATP-binding site of PKC theta and prevents its activation. This leads to a decrease in T-cell activation and proliferation, which can be beneficial in the treatment of autoimmune diseases and transplant rejection.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has several biochemical and physiological effects. It has been found to inhibit the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-gamma) in T-cells. It also inhibits the activation of nuclear factor of activated T-cells (NFAT), which is involved in the transcription of genes involved in T-cell activation and proliferation.
実験室実験の利点と制限
One of the main advantages of using 2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide in lab experiments is its selectivity for PKC theta. This allows for the specific inhibition of this kinase without affecting other PKC isoforms. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of 2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide in scientific research. One area of interest is its potential use in the treatment of autoimmune diseases and transplant rejection. Further studies are needed to determine the efficacy and safety of this compound in humans. Another future direction is the development of more potent and selective inhibitors of PKC theta based on the structure of 2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide.
合成法
The synthesis of 2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide involves several steps. The first step is the reaction of 3-bromopyridine with cyclopropylamine to form N-cyclopropyl-3-bromopyridin-2-amine. This intermediate is then reacted with benzenesulfonyl chloride to form N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide. Finally, the addition of bromine to this compound leads to the formation of 2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide.
科学的研究の応用
2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has been found to have potential applications in scientific research. One of the main areas of interest is its role as a selective inhibitor of protein kinase C (PKC) theta. PKC theta is a serine/threonine kinase that plays a crucial role in T-cell activation and proliferation. Inhibition of PKC theta has been shown to have therapeutic potential in the treatment of autoimmune diseases and transplant rejection.
特性
IUPAC Name |
2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2S/c16-14-5-1-2-6-15(14)21(19,20)18(13-7-8-13)11-12-4-3-9-17-10-12/h1-6,9-10,13H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTUAWGRJQRPDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-cyclopropyl-N-(pyridin-3-ylmethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B7545655.png)
![N-[1-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7545661.png)



![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzenesulfonamide](/img/structure/B7545682.png)
![N-(2,4-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B7545684.png)

![6-Bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7545709.png)
![1-[(2-chlorophenyl)methyl]-N-(6-methylpyridin-2-yl)pyrazole-4-carboxamide](/img/structure/B7545719.png)